Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications . This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the methoxycarbonyl group: This can be done through esterification reactions.
Final assembly: The final step involves coupling the various fragments under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other piperidine derivatives, such as:
- (S)-tert-butyl 3-((S)-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate
- ®-ethyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate
- ®-tert-butyl 3-(®-(4-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate .
Uniqueness
The uniqueness of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the methoxycarbonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H31ClN2O5 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H31ClN2O5/c1-21(2,3)29-20(26)24-11-6-8-16(14-24)18(15-7-5-9-17(22)13-15)28-12-10-23-19(25)27-4/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3,(H,23,25) |
InChI Key |
CEMFUCYZRBNMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCNC(=O)OC |
Origin of Product |
United States |
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